molecular formula C22H30N2O4 B6758656 N-[3-[cyclopropylmethyl(oxane-2-carbonyl)amino]phenyl]oxane-2-carboxamide

N-[3-[cyclopropylmethyl(oxane-2-carbonyl)amino]phenyl]oxane-2-carboxamide

Cat. No.: B6758656
M. Wt: 386.5 g/mol
InChI Key: IMNNUKOWRXWIKZ-UHFFFAOYSA-N
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Description

N-[3-[cyclopropylmethyl(oxane-2-carbonyl)amino]phenyl]oxane-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a cyclopropylmethyl group, an oxane ring, and a carboxamide functional group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Properties

IUPAC Name

N-[3-[cyclopropylmethyl(oxane-2-carbonyl)amino]phenyl]oxane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N2O4/c25-21(19-8-1-3-12-27-19)23-17-6-5-7-18(14-17)24(15-16-10-11-16)22(26)20-9-2-4-13-28-20/h5-7,14,16,19-20H,1-4,8-13,15H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMNNUKOWRXWIKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)C(=O)NC2=CC(=CC=C2)N(CC3CC3)C(=O)C4CCCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-[cyclopropylmethyl(oxane-2-carbonyl)amino]phenyl]oxane-2-carboxamide typically involves multiple steps, starting with the preparation of the cyclopropylmethyl group and the oxane ring. These intermediates are then coupled under specific reaction conditions to form the final compound. Common reagents used in these reactions include cyclopropylmethyl bromide, oxane derivatives, and amine catalysts. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for precise control over reaction parameters, leading to higher yields and consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

N-[3-[cyclopropylmethyl(oxane-2-carbonyl)amino]phenyl]oxane-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.

    Substitution: This reaction can replace one functional group with another, altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens. The reaction conditions vary depending on the desired outcome but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a wide range of products, depending on the substituent introduced.

Scientific Research Applications

N-[3-[cyclopropylmethyl(oxane-2-carbonyl)amino]phenyl]oxane-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It can be used to investigate biological pathways and interactions with proteins and enzymes.

    Medicine: It has potential therapeutic applications, such as in the development of new drugs or as a diagnostic tool.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-[3-[cyclopropylmethyl(oxane-2-carbonyl)amino]phenyl]oxane-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other carboxamide derivatives and cyclopropylmethyl-containing molecules. Examples include:

  • N-[3-[cyclopropylmethyl(oxane-2-carbonyl)amino]phenyl]oxane-2-carboxylate
  • N-[3-[cyclopropylmethyl(oxane-2-carbonyl)amino]phenyl]oxane-2-carboxylamide

Uniqueness

What sets N-[3-[cyclopropylmethyl(oxane-2-carbonyl)amino]phenyl]oxane-2-carboxamide apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering potential advantages over similar compounds in terms of reactivity, stability, and specificity.

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